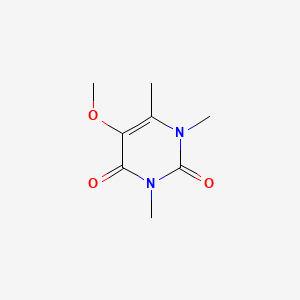![molecular formula C21H28N2 B14266124 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline CAS No. 138749-44-7](/img/structure/B14266124.png)
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is an organic compound with a complex structure It features a cyclohexyl ring substituted with an aminophenyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where aniline derivatives react with aldehydes in the presence of a catalyst. For example, the use of Brönsted acidic ionic liquids as catalysts has been shown to be effective in synthesizing aniline-based compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
化学反応の分析
Types of Reactions
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
科学的研究の応用
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
4-Aminobiphenyl: Similar in structure but lacks the cyclohexyl ring and additional methyl groups.
4-ANPP (4-anilino-N-phenethylpiperidine): Used as a precursor in pharmaceutical synthesis.
Uniqueness
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
138749-44-7 |
|---|---|
分子式 |
C21H28N2 |
分子量 |
308.5 g/mol |
IUPAC名 |
4-[1-(4-aminophenyl)-3,3,5-trimethylcyclohexyl]aniline |
InChI |
InChI=1S/C21H28N2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15H,12-14,22-23H2,1-3H3 |
InChIキー |
BDFOELUHQOTNRK-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


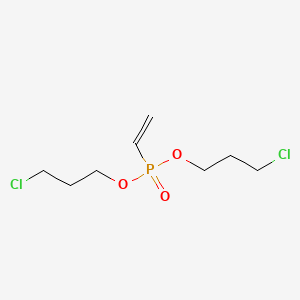

![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)
![Carbamic acid, [(1S)-1-[(methoxymethylamino)carbonyl]-2-methylpropyl]methyl-, 1,1-dimethylethyl ester](/img/structure/B14266047.png)
![2-[(2-Methoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B14266070.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
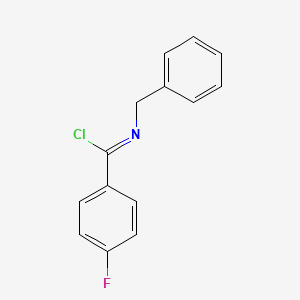
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
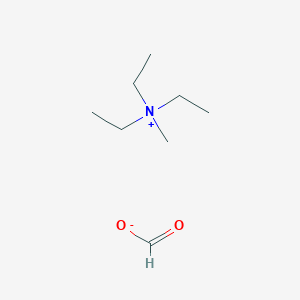
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
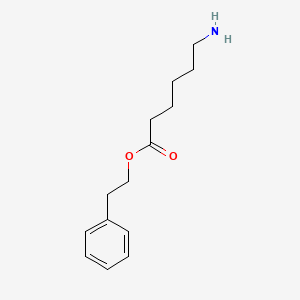
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
